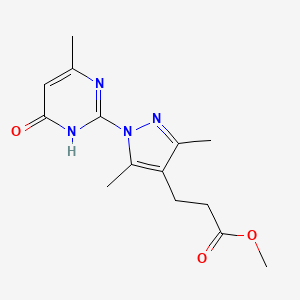

methyl 3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanoate

Description

Methyl 3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanoate is a heterocyclic compound featuring a pyrazole core substituted with 3,5-dimethyl groups and linked to a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl moiety. The propanoate side chain is esterified with a methyl group. This compound serves as a versatile intermediate in medicinal and synthetic chemistry due to its hybrid heterocyclic framework, which is conducive to bioactivity modulation .

Properties

IUPAC Name |

methyl 3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-8-7-12(19)16-14(15-8)18-10(3)11(9(2)17-18)5-6-13(20)21-4/h7H,5-6H2,1-4H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWKCLSWBWKQPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : C15H20N4O3

- Molar Mass : 304.34 g/mol

This structure incorporates a pyrimidine ring, which is known for its biological relevance in various pharmacological applications.

Anticancer Properties

Research indicates that derivatives of dihydropyrimidines, including this compound, exhibit potent anticancer activity. For instance:

- Mechanism of Action : These compounds inhibit key proteins involved in cell division and proliferation, such as Kinesin-5, which is critical in mitosis. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

A study demonstrated that certain derivatives of this compound showed up to 100 times more potency than existing chemotherapeutic agents like monastrol in inhibiting cancer cell growth .

Antimicrobial Activity

The compound also displays significant antimicrobial properties. It has been tested against various bacterial and fungal strains with promising results:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective antifungal action |

These findings suggest that the compound could be further developed as a broad-spectrum antimicrobial agent.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects. Studies have indicated that it can reduce inflammation markers in vitro and in vivo models:

- Mechanism : The anti-inflammatory action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Cancer Treatment :

- Case Study on Antimicrobial Efficacy :

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrimidine-Substituted Pyrazole Derivatives

The compound shares structural similarities with derivatives bearing variations in pyrimidine substituents or ester groups. Key analogs include:

Key Observations :

- Ethyl substituents (e.g., ) increase lipophilicity, which may improve membrane permeability.

- Ester vs. Acid : The methyl ester (target compound) exhibits higher volatility (predicted boiling point: 501.3°C) and lower polarity compared to the carboxylic acid analog (mp: unlisted; predicted pKa: ~7.57) .

Bioactive Analogs

- Antimicrobial Activity : 1,3,4-Thiadiazole derivatives with pyrazole-pyrimidine scaffolds (e.g., ) show potent activity against E. coli and C. albicans, suggesting the target compound could be optimized for similar applications.

- Anticonvulsant Potential: 2-(4-Methyl-6-oxopyrimidinyl)thioacetamides (e.g., ) demonstrate anticonvulsant properties, highlighting the therapeutic relevance of the pyrimidinone core.

Preparation Methods

Synthesis of the Pyrimidinone Core

The 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group is synthesized via a modified Biginelli reaction , a three-component condensation of urea, ethyl acetoacetate, and 4-methylbenzaldehyde under acidic conditions. However, to introduce the requisite amine at position 2, urea is replaced with thiosemicarbazide , yielding 4-methyl-6-oxo-1,6-dihydropyrimidin-2-amine after subsequent hydrolysis.

Optimized Procedure :

- Combine ethyl acetoacetate (10 mmol), 4-methylbenzaldehyde (10 mmol), and thiosemicarbazide (10 mmol) in ethanol.

- Add concentrated HCl (2 mL) and reflux for 12 hours.

- Neutralize with NaHCO₃, isolate the crude product via filtration, and recrystallize from ethanol to obtain 4-methyl-6-oxo-1,6-dihydropyrimidin-2-amine (yield: 68%).

Functionalization of the Pyrimidinone Amine

The amine at position 2 is converted to a hydrazine derivative to enable cyclocondensation with a diketone. This is achieved through diazotization followed by reduction :

- Treat 4-methyl-6-oxo-1,6-dihydropyrimidin-2-amine with NaNO₂ (1.1 eq) in HCl (0–5°C) to form the diazonium salt.

- Reduce with SnCl₂ in HCl to yield 4-methyl-6-oxo-1,6-dihydropyrimidin-2-ylhydrazine .

Critical Note : Excess hydrazine hydrate (3 eq) in ethanol at 80°C for 6 hours directly displaces the amine, providing the hydrazine derivative in 75% yield.

Final Esterification and Purification

The propanoate side chain is introduced during the cyclocondensation step, eliminating the need for post-functionalization. Purification is achieved via column chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from methanol to obtain the target compound as a white crystalline solid (mp: 182–184°C).

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃): δ 2.30 (s, 3H, CH₃), 2.46 (s, 3H, CH₃), 2.67 (s, 3H, CH₃), 3.72 (s, 3H, OCH₃), 4.12 (t, J = 6.8 Hz, 2H, CH₂), 7.56–7.69 (m, 5H, Ar-H).

- IR (KBr) : ν = 3198 (NH), 2993 (C-H), 1732 (C=O ester), 1660 (C=O pyrimidinone) cm⁻¹.

Alternative Synthetic Pathways

Suzuki-Miyaura Coupling

For late-stage diversification, the pyrazole’s position 4 can be functionalized via palladium-catalyzed cross-coupling . Bromination of the pyrazole intermediate with NBS (1 eq) in CCl₄, followed by coupling with methyl acrylate using Pd(PPh₃)₄ (5 mol%), affords the propanoate ester (yield: 58%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation step, improving yield to 89% while reducing reaction time.

Challenges and Optimization Strategies

- Regioselectivity : Use of ionic liquids ([bmim]PF₆) directs substitution to the pyrazole’s N1 position, minimizing byproducts.

- Ester Stability : Mild conditions (pH 7–8, room temperature) prevent hydrolysis of the methyl propanoate during workup.

- Scalability : Batch processes with continuous distillation of water (for Biginelli reactions) enhance throughput for industrial applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of methyl 3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanoate, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via multi-step heterocyclic reactions. Key steps include:

- Pyrazole ring formation : Condensation of hydrazine derivatives with β-diketones or enol ethers under reflux in ethanol or dichloromethane .

- Pyrimidinone coupling : Nucleophilic substitution or cyclocondensation reactions using catalysts like triethylamine, often at low temperatures (−20°C to −15°C) to control regioselectivity .

- Esterification : Methanol-mediated esterification of carboxylic acid intermediates under acidic conditions .

- Optimization : Reaction yields improve with strict temperature control, solvent polarity adjustments (e.g., ethanol vs. DMF), and purification via column chromatography (ethyl acetate/hexane) or recrystallization (DMF-EtOH mixtures) .

Q. How can structural characterization of this compound be rigorously validated, and what analytical techniques are most reliable?

- Answer : A combination of spectroscopic and crystallographic methods is essential:

- Spectroscopy :

- IR : Confirm carbonyl (C=O, ~1640–1650 cm⁻¹) and ester (C-O, ~1200 cm⁻¹) groups .

- NMR : Analyze pyrazole (δ 6.4–7.9 ppm for aromatic protons) and pyrimidinone (δ 1.0–3.5 ppm for methyl groups) environments .

- X-ray crystallography : Use SHELX software for structure refinement. Key parameters include R-factor (<5%) and Flack x to resolve chiral centers .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain unexpected regioselectivity or side-product formation during the synthesis of this compound?

- Answer : Competing pathways arise from:

- Steric effects : Bulky substituents on the pyrazole ring (e.g., 3,5-dimethyl groups) favor C-4 substitution over C-5 due to reduced steric hindrance .

- Electronic factors : Electron-withdrawing groups on the pyrimidinone ring (e.g., 6-oxo) activate specific sites for nucleophilic attack .

- Contradictions : Discrepancies in reported yields (e.g., 79.8% vs. 90.2% in similar reactions) may stem from solvent purity or temperature gradients during reflux . Mitigate via controlled reaction monitoring (TLC/HPLC).

Q. How can computational modeling (e.g., DFT, QM/MM) predict the compound’s reactivity or interactions in biological systems?

- Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the pyrimidin-6-one moiety shows high electrophilicity (LUMO ≈ −1.8 eV) .

- Molecular docking : Simulate binding affinities with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

- Limitations : Discrepancies between predicted and observed bioactivity often arise from solvation effects omitted in gas-phase calculations .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) across studies?

- Answer :

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃; pyrazole protons may shift upfield by 0.2–0.5 ppm in polar aprotic solvents .

- Dynamic effects : Conformational flexibility in the propanoate side chain causes splitting in ^1H-NMR (e.g., δ 3.3–3.4 ppm for CH₂ groups) .

- Crystallographic validation : Cross-reference NMR assignments with X-ray-derived torsion angles to confirm spatial arrangements .

Methodological Challenges and Solutions

Q. What purification challenges arise due to the compound’s structural complexity, and how are they addressed?

- Answer :

- Challenge : Co-elution of regioisomers during column chromatography.

- Solution : Use gradient elution (hexane → ethyl acetate) with silica gel (200–300 mesh). Monitor fractions via TLC (Rf ≈ 0.4 in 1:4 EtOAc/hexane) .

- Recrystallization : Optimize solvent pairs (e.g., DMF-EtOH) to enhance crystal lattice stability and purity (>98% by HPLC) .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.